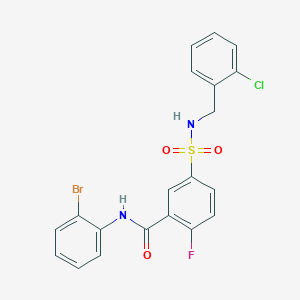![molecular formula C7H9ClN2O B2385797 2-(chloromethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine CAS No. 1934423-26-3](/img/structure/B2385797.png)
2-(chloromethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl derivative with a suitable pyrazole precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in organic solvents such as ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, while oxidation reactions can produce oxo derivatives .
Applications De Recherche Scientifique
2-(chloromethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazine derivatives, such as:
1,3-Oxazines: Known for their pharmacological and materials applications.
Imidazo[2,1-b][1,3]thiazines: These compounds share structural similarities and have significant bioactive properties.
Uniqueness
2-(chloromethyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in its ring structure. This gives it distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-6-4-7-10(9-6)2-1-3-11-7/h4H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQLRXFZYKXHLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CCl)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)
![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
![3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2385725.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)


![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)


![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)
